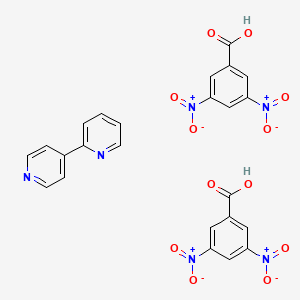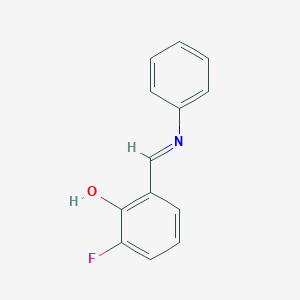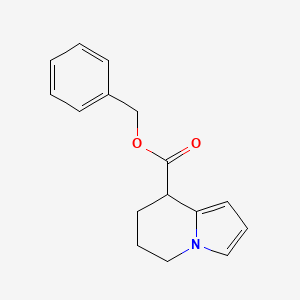![molecular formula C10H14OS2 B14250359 3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one CAS No. 188674-89-7](/img/structure/B14250359.png)
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Bis(methylsulfanyl)methylidene]bicyclo[221]heptan-2-one is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one typically involves the reaction of bicyclo[2.2.1]heptan-2-one with bis(methylsulfanyl)methylidene reagents under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(methylsulfanyl) groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its reactive bis(methylsulfanyl) groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s bicyclic structure also contributes to its stability and reactivity.
類似化合物との比較
Similar Compounds
3-Benzylidenecamphor: Another bicyclic compound with a similar structure but different substituents.
3-(4-Methylbenzylidene)camphor: Similar in structure but with a methyl group on the benzylidene moiety.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Shares the bicyclic framework but lacks the bis(methylsulfanyl) groups.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one is unique due to the presence of bis(methylsulfanyl) groups, which impart distinct chemical reactivity and potential applications. Its rigid bicyclic structure also contributes to its stability and makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
188674-89-7 |
|---|---|
分子式 |
C10H14OS2 |
分子量 |
214.4 g/mol |
IUPAC名 |
3-[bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14OS2/c1-12-10(13-2)8-6-3-4-7(5-6)9(8)11/h6-7H,3-5H2,1-2H3 |
InChIキー |
CCDGWCRNTPBXAM-UHFFFAOYSA-N |
正規SMILES |
CSC(=C1C2CCC(C2)C1=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


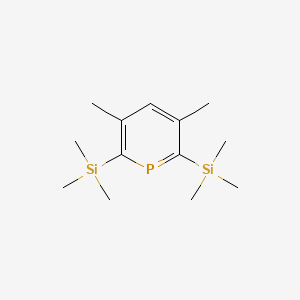
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
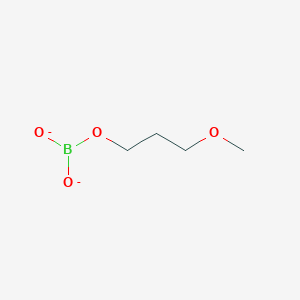
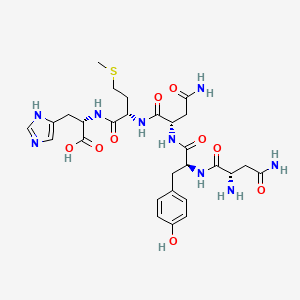
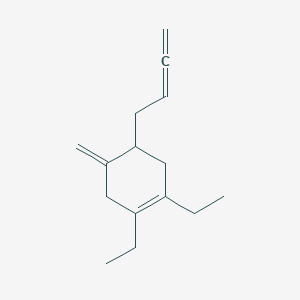
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
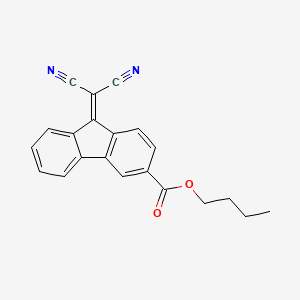
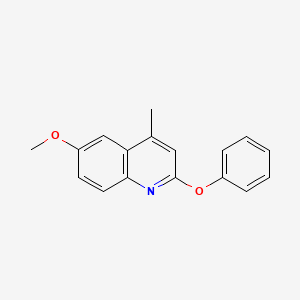
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
